5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione
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Overview
Description
5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione is a versatile chemical compound with the molecular formula C12H13N3O4 and a molecular weight of 263.25 g/mol . It is often used as a building block in the synthesis of more complex compounds and serves as an intermediate in the production of research chemicals .
Mechanism of Action
Target of Action
It is often used as a building block in the synthesis of complex compounds .
Mode of Action
As an intermediate in the production of research chemicals, it likely interacts with its targets to induce changes that facilitate the synthesis of these chemicals .
Biochemical Pathways
As an intermediate in the production of research chemicals, it likely plays a role in various synthetic pathways .
Result of Action
As an intermediate in the production of research chemicals, its effects would likely be seen in the properties of the final compounds it helps to synthesize .
Action Environment
As a research chemical, its action and stability would likely be influenced by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione typically involves the reaction of 5,5-dimethylhydantoin with 4-nitrobenzyl chloride under basic conditions . The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. Continuous flow synthesis techniques are often employed to enhance yield and efficiency . These methods involve the use of automated systems to control reaction parameters such as temperature, pressure, and residence time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 5,5-Dimethyl-3-(4-aminobenzyl)imidazolidine-2,4-dione.
Substitution: Various substituted imidazolidine-2,4-dione derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylhydantoin: A precursor in the synthesis of 5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione.
1,3-Diiodo-5,5-dimethyl-imidazolidine-2,4-dione: An iodinating agent used in organic synthesis.
Uniqueness
This compound is unique due to its nitrobenzyl group, which imparts distinct chemical reactivity and potential biological activity . This makes it a valuable intermediate in the synthesis of various complex compounds and a subject of interest in scientific research .
Biological Activity
5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione (CAS No. 52531-94-9) is a compound with significant potential in various biological applications. Its structure consists of an imidazolidine ring with a nitrobenzyl substituent, which influences its biological activity and reactivity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure:
- Molecular Formula: C₁₂H₁₃N₃O₄
- Molecular Weight: 263.25 g/mol
Synthesis:
The compound is synthesized through the reaction of 5,5-dimethylhydantoin with 4-nitrobenzyl chloride under basic conditions. This process can be optimized for industrial production using continuous flow synthesis techniques to enhance yield and efficiency .
Anticonvulsant Activity
Recent studies have investigated the anticonvulsant properties of derivatives related to imidazolidine compounds. For instance, the introduction of substituents on the imidazolidine ring has been shown to influence receptor affinity and biological activity. Specifically, modifications similar to those in this compound may enhance or reduce anticonvulsant effects depending on the substituents used .
Insecticidal Activity
Research on nitromethylene analogues of imidacloprid has demonstrated that compounds with similar structures exhibit insecticidal activity against Musca domestica (houseflies). The presence of dimethyl groups in the imidazolidine ring was noted to affect the insecticidal potency positively, suggesting that structural modifications can lead to enhanced biological efficacy .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of various imidazolidine derivatives against human tumor cell lines. While specific data for this compound is limited, related compounds have shown promising results in inhibiting cancer cell growth, indicating potential therapeutic applications in oncology .
Study on Anticonvulsant Profiles
A study published in MDPI evaluated the anticonvulsant activity of several phenytoin derivatives and their combinations with other compounds. The findings suggested that certain structural modifications could significantly enhance anticonvulsant efficacy while reducing neurotoxicity . Although not directly tested on this compound, these findings imply that similar derivatives might exhibit beneficial pharmacological properties.
Insecticidal Efficacy Analysis
The insecticidal activity of modified imidazolidine compounds was assessed under various conditions. The study highlighted that specific configurations and substituents on the imidazolidine ring could either enhance or diminish insecticidal effectiveness against target species like houseflies .
Summary Table of Biological Activities
Properties
IUPAC Name |
5,5-dimethyl-3-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-12(2)10(16)14(11(17)13-12)7-8-3-5-9(6-4-8)15(18)19/h3-6H,7H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLOIBUWPRCLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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